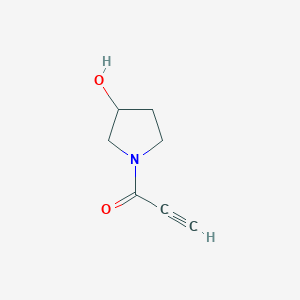
1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one, also known as 1-hydroxy-2-pyrrolidone (1-HPP), is a cyclic organic compound belonging to the hydroxypyrrolidone family of compounds. It is a colorless liquid with a faint odor and is soluble in water and ethanol. 1-HPP has been used in a wide range of applications, including as a solvent in industrial processes, as a plasticizer in the manufacture of polymers, and as a precursor to pharmaceuticals. In recent years, 1-HPP has also attracted attention for its potential as a therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
1-HPP has gained attention in recent years due to its potential as a therapeutic agent for a variety of diseases. It has been studied for its potential to treat conditions such as diabetes, obesity, hypertension, and Alzheimer’s disease. 1-HPP has also been studied for its potential to act as an antioxidant and anti-inflammatory agent. Additionally, 1-HPP has been studied for its potential to act as an immunomodulator, meaning it can modulate the immune system to help the body fight disease.
Mecanismo De Acción
1-HPP has been found to act at multiple levels in the body. It has been found to affect the expression of genes involved in metabolic pathways, leading to an increase in energy expenditure and a decrease in fat accumulation. 1-HPP has also been found to alter the expression of genes involved in inflammation and oxidative stress, leading to an anti-inflammatory and antioxidant effect. Additionally, 1-HPP has been found to affect the expression of genes involved in the immune system, leading to an immunomodulatory effect.
Biochemical and Physiological Effects
1-HPP has been found to have a variety of biochemical and physiological effects. It has been found to increase glucose uptake in cells, leading to improved glucose metabolism. It has also been found to increase the expression of genes involved in fatty acid oxidation, leading to an increase in energy expenditure and a decrease in fat accumulation. Additionally, 1-HPP has been found to have an anti-inflammatory and antioxidant effect, as well as an immunomodulatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-HPP has several advantages for laboratory experiments. It is a relatively inexpensive compound to synthesize, and it has a wide range of applications. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful compound for research. However, 1-HPP is also associated with some limitations. It is a relatively unstable compound, and its effects can vary depending on the dose and duration of exposure. Additionally, its effects on humans have not been extensively studied, so its safety and efficacy are not fully understood.
Direcciones Futuras
Given the potential of 1-HPP as a therapeutic agent, there are several potential future directions for research. For example, further studies could be conducted to evaluate the safety and efficacy of 1-HPP in humans. Additionally, further studies could be conducted to explore the mechanisms of action of 1-HPP and to identify potential drug targets. Additionally, further studies could be conducted to explore the potential of 1-HPP as an antioxidant and anti-inflammatory agent. Finally, further studies could be conducted to explore the potential of 1-HPP as an immunomodulator.
Métodos De Síntesis
1-HPP can be synthesized from the reaction of 1-bromopropane and pyrrolidine in the presence of a base. The reaction is typically carried out in an aqueous solution at temperatures ranging from 40 to 50°C. The reaction proceeds in two steps: first, the 1-bromopropane reacts with the pyrrolidine to form a 1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-onepyrrolidone adduct, which is then hydrolyzed to form 1-HPP. Other methods of synthesis include the reaction of 1-bromopropane with pyrrolidine hydrochloride and the reaction of 1-bromopropane with pyrrolidine carbonate.
Propiedades
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-7(10)8-4-3-6(9)5-8/h1,6,9H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHWNJAKCRMEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

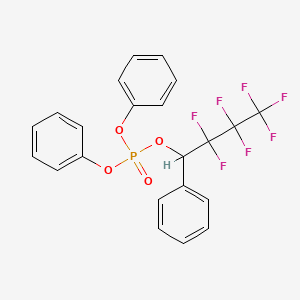

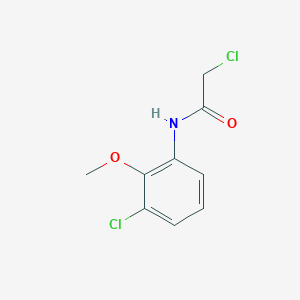
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
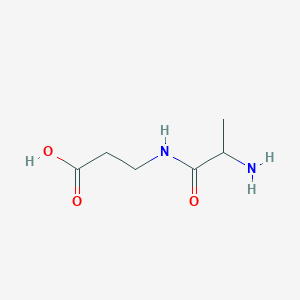
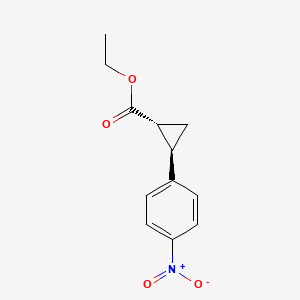

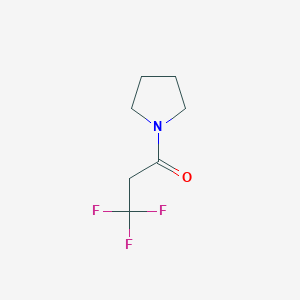

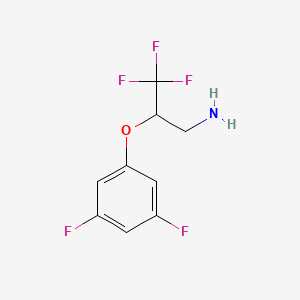
![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)
![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)